1-(2,5-Dichloro-4-ethoxyphenyl)sulfonyl-2-propan-2-ylimidazole
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Overview
Description
1-(2,5-Dichloro-4-ethoxyphenyl)sulfonyl-2-propan-2-ylimidazole is a synthetic organic compound characterized by its unique chemical structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. It features a sulfonyl group attached to an imidazole ring, which is further substituted with dichloro and ethoxy groups on a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dichloro-4-ethoxyphenyl)sulfonyl-2-propan-2-ylimidazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenyl Sulfonyl Intermediate: The starting material, 2,5-dichloro-4-ethoxyphenol, undergoes sulfonylation using chlorosulfonic acid to form the corresponding sulfonyl chloride intermediate.
Imidazole Ring Formation: The sulfonyl chloride intermediate is then reacted with 2-propan-2-ylimidazole in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dichloro-4-ethoxyphenyl)sulfonyl-2-propan-2-ylimidazole can undergo various chemical reactions, including:
Substitution Reactions: The dichloro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonyl group can be involved in redox reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed, though care must be taken to avoid over-oxidation.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted phenyl derivatives, while oxidation could potentially lead to sulfone or sulfoxide derivatives.
Scientific Research Applications
1-(2,5-Dichloro-4-ethoxyphenyl)sulfonyl-2-propan-2-ylimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichloro-4-ethoxyphenyl)sulfonyl-2-propan-2-ylimidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The dichloro and ethoxy groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine: Shares the dichloro and sulfonyl functional groups but differs in the core structure.
4-Pyrimidinamine, 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl): Another similar compound with a pyrimidine core instead of an imidazole.
Uniqueness
1-(2,5-Dichloro-4-ethoxyphenyl)sulfonyl-2-propan-2-ylimidazole is unique due to its specific substitution pattern and the presence of both dichloro and ethoxy groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(2,5-dichloro-4-ethoxyphenyl)sulfonyl-2-propan-2-ylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O3S/c1-4-21-12-7-11(16)13(8-10(12)15)22(19,20)18-6-5-17-14(18)9(2)3/h5-9H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUGMPMSUXHYPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N2C=CN=C2C(C)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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